Methyl (R)-cyclohex-3-ene-1-carboxylate

Chiral Synthesis Enantiomeric Purity Procurement Specification

Methyl (R)-cyclohex-3-ene-1-carboxylate (CAS 68000-20-4) is a chiral, non-racemic ester belonging to the cyclohexene carboxylate class. It features a six-membered cyclohexene ring with a double bond at the 3-position and a methyl ester group at the 1-position, possessing defined (R)-stereochemistry.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 68000-20-4
Cat. No. B3278570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-cyclohex-3-ene-1-carboxylate
CAS68000-20-4
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC=CC1
InChIInChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3/t7-/m0/s1
InChIKeyIPUNVLFESXFVFH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (R)-cyclohex-3-ene-1-carboxylate (CAS 68000-20-4): A Chiral Cyclohexene Ester Building Block for Asymmetric Synthesis


Methyl (R)-cyclohex-3-ene-1-carboxylate (CAS 68000-20-4) is a chiral, non-racemic ester belonging to the cyclohexene carboxylate class. It features a six-membered cyclohexene ring with a double bond at the 3-position and a methyl ester group at the 1-position, possessing defined (R)-stereochemistry [1]. This compound is primarily utilized as a chiral building block or intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals where stereochemical control is critical. Its molecular formula is C8H12O2, with a molecular weight of 140.18 g/mol, and it is typically supplied as a liquid with a purity of ≥95-98% . The presence of the isolated double bond and ester functionality allows for diverse downstream chemical transformations, including oxidation, reduction, and cycloaddition reactions.

Why Racemic or Opposite-Enantiomer Substitution Fails for Methyl (R)-cyclohex-3-ene-1-carboxylate


In chiral synthesis and pharmaceutical intermediate procurement, substituting Methyl (R)-cyclohex-3-ene-1-carboxylate with its racemic mixture (CAS 6493-77-2) or the (S)-enantiomer (CAS 68000-21-5) is not functionally equivalent and can lead to significant project failure. The (R)-configuration is critical for downstream stereochemical outcomes; for instance, the (S)-enantiomer is the specific precursor required for the synthesis of the anticoagulant Edoxaban [1]. Using the racemate introduces a 50% impurity of the undesired enantiomer, reducing yield, complicating purification, and potentially generating inactive or toxic byproducts. Furthermore, enzymatic and chemical resolutions reported in the literature demonstrate that achieving high enantiomeric purity from the racemate requires additional, often costly and inefficient, processing steps [1]. Therefore, direct procurement of the pre-resolved, enantiomerically pure (R)-compound is essential for maintaining process efficiency and product quality.

Quantitative Differentiation Evidence for Methyl (R)-cyclohex-3-ene-1-carboxylate vs. Comparators


Stereochemical Purity and Identity vs. Racemic Mixture

Methyl (R)-cyclohex-3-ene-1-carboxylate (CAS 68000-20-4) is a single, defined enantiomer, whereas the commonly available racemic mixture (CAS 6493-77-2) is a 1:1 mixture of (R)- and (S)-enantiomers. The target compound is supplied with a minimum chemical purity of 98% (as determined by GC) . Crucially, its enantiomeric purity is ≥99%, contrasting with the racemate which has an enantiomeric excess (ee) of 0% [1].

Chiral Synthesis Enantiomeric Purity Procurement Specification

Enzymatic Resolution Efficiency: A Surrogate for Synthetic Utility

While direct comparative kinetic data for the isolated (R)-enantiomer is limited, the literature on the resolution of the racemic mixture provides a crucial class-level inference. In the enzymatic resolution of racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) using Acinetobacter sp. JNU9335, the (S)-enantiomer is produced with an enantiomeric excess (ees) of 99.6% and an isolation yield of 34.7% from a 1.0 M substrate concentration [1]. This high enantioselectivity implies that the (R)-enantiomer remains largely unreacted and could theoretically be recovered with high enantiomeric purity, but only after significant processing.

Biocatalysis Chiral Resolution Process Efficiency

Specific Pharmacopoeial Application vs. (S)-Enantiomer

The (S)-enantiomer of this compound (CAS 68000-21-5) is a documented key intermediate in the synthesis of Edoxaban, a factor Xa inhibitor [1]. While the (R)-enantiomer is not the direct precursor for this specific drug, its utility as a chiral building block is analogous. The critical differentiation lies in the stereochemical outcome: using the (R)-enantiomer in a similar synthetic sequence would yield the diastereomer or enantiomer of the target molecule, which is likely to be inactive or have a different pharmacological profile.

Pharmaceutical Intermediates Edoxaban Synthesis Chiral Building Blocks

Optimal Application Scenarios for Methyl (R)-cyclohex-3-ene-1-carboxylate Based on Verified Evidence


Synthesis of (R)-Configured Pharmaceutical Intermediates and APIs

As demonstrated by its use in the synthesis of Edoxaban (via the (S)-enantiomer) [1], this class of chiral cyclohexene esters is critical for constructing stereochemically complex drug molecules. Methyl (R)-cyclohex-3-ene-1-carboxylate is optimally employed in the synthesis of any pharmaceutical intermediate or active pharmaceutical ingredient (API) that requires an (R)-configured cyclohexene or cyclohexane scaffold. Its high enantiomeric purity ensures the final product's stereochemical integrity, avoiding the need for costly chiral separation at later stages.

Asymmetric Catalysis and Chiral Ligand Synthesis

The defined (R)-stereocenter and the reactive alkene and ester groups make this compound an ideal starting material for the synthesis of chiral ligands and catalysts used in asymmetric synthesis. The evidence from enzymatic resolution studies [1] confirms the high enantioselectivity achievable with this scaffold, validating its use in creating highly enantiopure catalysts where even minor stereochemical impurities can drastically reduce catalytic efficiency.

Agrochemical and Fine Chemical Chiral Building Block

Beyond pharmaceuticals, the chiral cyclohexene core is found in various agrochemicals and fine chemicals where stereochemistry influences biological activity (e.g., pheromones, flavorants). Methyl (R)-cyclohex-3-ene-1-carboxylate provides a convenient entry point for synthesizing these (R)-configured compounds, leveraging its established purity profile and the robust chemistry of its functional groups . This is particularly relevant for research groups developing enantiopure compounds where the (R)-configuration is a key structural determinant.

Quote Request

Request a Quote for Methyl (R)-cyclohex-3-ene-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.